



Transition-Metal-Free Synthesis of Vinyl Boronates: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Vinyl boronates are invaluable synthetic intermediates in modern organic chemistry, finding widespread application in medicinal chemistry and materials science due to their versatility in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The development of efficient and operationally simple methods for their synthesis that avoid the use of transition metals is of significant interest, as it can lead to reduced costs, lower toxicity of products, and simplified purification procedures.[3][4] This document provides detailed application notes and experimental protocols for key transition-metal-free methodologies for the synthesis of vinyl boronates.

Boron-Wittig Reaction of 1,1-Bis(pinacolboronates) with Aldehydes

A highly stereoselective and efficient transition-metal-free method for the synthesis of di- and trisubstituted vinyl boronates involves the reaction of stable and readily accessible 1,1-bis(pinacolboronates) with aldehydes.[2][3] This "boron-Wittig" reaction offers an excellent alternative to traditional alkyne hydroboration methods.[3] The reaction is typically mediated by a strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LiTMP), and proceeds under mild conditions.[2]

Data Presentation

Table 1: Synthesis of trans-Vinylboronates via the Boron-Wittig Reaction[3]



Entry	Aldehyde	Product	Yield (%)
1	Benzaldehyde	85	
2	4- Methoxybenzaldehyde	82	
3	4- (Trifluoromethyl)benza Idehyde	78	
4	Cinnamaldehyde	88	
5	Cyclohexanecarboxal dehyde	75	
6	Pivalaldehyde	65	•

Reactions were performed using 1.2 equiv of bis(pinacolato)boryl methane, 1.2 equiv of LiTMP, and 1 equiv of aldehyde. Yields represent isolated yields after purification.[3]

Experimental Protocol: Synthesis of trans-(2-Phenylethenyl)boronic acid pinacol ester

Materials:

- Bis(pinacolato)borylmethane
- 2,2,6,6-Tetramethylpiperidine (TMP)
- n-Butyllithium (n-BuLi) in hexanes
- Benzaldehyde
- Anhydrous tetrahydrofuran (THF)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:[3]



- To a flame-dried round-bottom flask under an argon atmosphere, add a solution of bis(pinacolato)borylmethane (1.2 mmol) in anhydrous THF (5 mL).
- In a separate flask, prepare a solution of LiTMP by adding n-BuLi (1.2 mmol) to a solution of TMP (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
- Add the freshly prepared LiTMP solution to the solution of bis(pinacolato)borylmethane at 0
 °C. Stir the mixture for 5 minutes.
- Cool the reaction mixture to -78 °C.
- Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
- Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
- The reaction is guenched by the addition of saturated aqueous NH4Cl solution.
- The aqueous layer is extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to afford the desired trans-(2phenylethenyl)boronic acid pinacol ester.

Workflow Diagram



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Caption: Boron-Wittig Reaction Workflow.

Transition-Metal-Free Hydroboration of Alkynes



The hydroboration of alkynes is a fundamental method for accessing vinyl boronates.[5][6] While often catalyzed by transition metals, several effective metal-free alternatives have been developed.[7] These methods offer the advantage of avoiding metal contamination in the final products.

Tropylium Salt-Promoted Hydroboration

Tropylium salts can act as effective catalysts for the hydroboration of alkynes with pinacolborane (HBpin), yielding a wide range of vinylboronates.[7] The reaction is thought to proceed via hydride abstraction from HBpin by the tropylium ion.[7]

Data Presentation

Table 2: Tropylium Salt-Promoted Hydroboration of Alkynes[7]

Entry	Alkyne	Product	Yield (%)
1	Phenylacetylene	92	
2	1-Octyne	85	
3	4-Ethynylanisole	90	-
4	1-Ethynylcyclohexene	88	-

Reactions were typically carried out with 1.0 mmol of alkyne, 1.1 mmol of HBpin, and 5 mol% of tropylium tetrafluoroborate in an appropriate solvent at room temperature.[7]

Experimental Protocol: Synthesis of (E)-(2-phenylethenyl)boronic acid pinacol ester

Materials:

- Phenylacetylene
- Pinacolborane (HBpin)
- Tropylium tetrafluoroborate



- Anhydrous dichloromethane (DCM)
- Standard laboratory glassware and inert atmosphere setup

Procedure:[7]

- To a flame-dried Schlenk tube under an argon atmosphere, add phenylacetylene (1.0 mmol) and anhydrous DCM (5 mL).
- Add tropylium tetrafluoroborate (0.05 mmol, 5 mol%).
- Add pinacolborane (1.1 mmol) to the mixture at room temperature.
- Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to yield the desired vinyl boronate.

Carboxylic Acid-Catalyzed Hydroboration

Simple carboxylic acids can catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane.[7] This method demonstrates broad functional group compatibility and provides the corresponding vinyl boronates with high yields and excellent regio- and stereoselectivity.[7]

Data Presentation

Table 3: Carboxylic Acid-Catalyzed Hydroboration of Alkynes[7]



Entry	Alkyne	Carboxylic Acid Catalyst	Yield (%)
1	Phenylacetylene	Acetic Acid	95
2	1-Octyne	Benzoic Acid	91
3	4-Ethynylanisole	Acetic Acid	93
4	Diphenylacetylene	Acetic Acid	88

Reactions were conducted using 1.0 mmol of alkyne, 1.2 mmol of HBpin, and 10 mol% of the carboxylic acid catalyst in a suitable solvent at room temperature.[7]

Experimental Protocol: Synthesis of (E)-(2-phenylethenyl)boronic acid pinacol ester

Materials:

- Phenylacetylene
- Pinacolborane (HBpin)
- Acetic acid
- Anhydrous tetrahydrofuran (THF)
- Standard laboratory glassware and inert atmosphere setup

Procedure:[7]

- In a flame-dried flask under an argon atmosphere, dissolve phenylacetylene (1.0 mmol) in anhydrous THF (5 mL).
- Add acetic acid (0.1 mmol, 10 mol%).
- Add pinacolborane (1.2 mmol) to the solution at room temperature.



- Stir the reaction mixture at room temperature until the alkyne is consumed, as monitored by GC-MS or TLC.
- After the reaction is complete, the solvent is evaporated in vacuo.
- The crude product is purified by column chromatography on silica gel to give the pure vinyl boronate.

Lithium-Promoted Hydroboration

The use of lithium hexamethyldisilazide (LiHMDS) as a precatalyst enables the hydroboration of alkynes and alkenes with HBpin.[7] This method exhibits remarkable substrate tolerance and affords good yields of the desired products.[7]

Data Presentation

Table 4: Lithium-Promoted Hydroboration of Alkynes[7]

Entry	Alkyne	Yield (%)
1	Phenylacetylene	88
2	1-Heptyne	82
3	3-Phenyl-1-propyne	85
4	4-Ethynyltoluene	90

Reactions were performed with 1.0 mmol of alkyne, 1.1 mmol of HBpin, and 10 mol% of LiHMDS in THF at room temperature.[7]

Experimental Protocol: Synthesis of (E)-(2-phenylethenyl)boronic acid pinacol ester

Materials:

- Phenylacetylene
- Pinacolborane (HBpin)



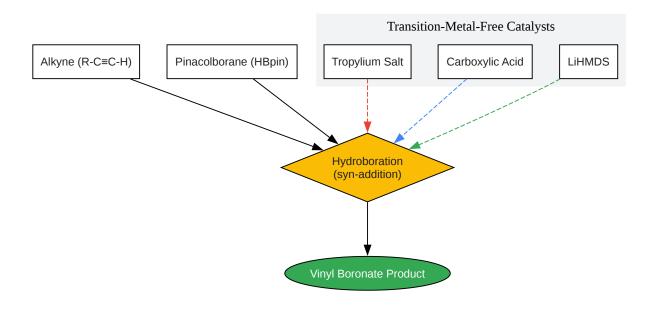
- · Lithium hexamethyldisilazide (LiHMDS) solution in THF
- Anhydrous tetrahydrofuran (THF)
- Standard laboratory glassware and inert atmosphere setup

Procedure:[7]

- To a flame-dried round-bottom flask under an argon atmosphere, add a solution of phenylacetylene (1.0 mmol) in anhydrous THF (5 mL).
- Add LiHMDS (0.1 mmol, 10 mol%) to the solution.
- Add pinacolborane (1.1 mmol) to the mixture at room temperature.
- Stir the reaction at room temperature for the required time (monitoring by TLC or GC-MS).
- Once the reaction is complete, quench with a few drops of water.
- The solvent is removed under reduced pressure.
- The residue is purified by flash chromatography on silica gel to afford the product.

Hydroboration Pathway Diagram





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Caption: Metal-Free Alkyne Hydroboration.

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